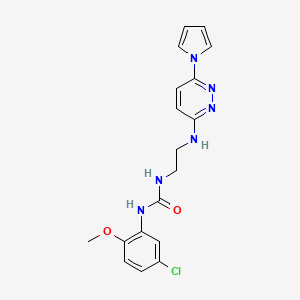
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridazinyl and pyrrole moieties suggests potential inhibitory effects on various biological pathways. Preliminary studies indicate that the compound may modulate signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MOLM14 cells, which harbor FLT3 mutations, indicating its potential as a therapeutic agent for acute myeloid leukemia (AML) .
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MOLM14 | 0.5 | Potent inhibition observed |
| K562 | >10 | Minimal inhibitory effect |
Antibacterial Activity
Research indicates that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that modifications to the chemical structure can enhance antibacterial efficacy.
| Bacteria | MIC (µM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20-40 | Ceftriaxone (4 µM) |
| Escherichia coli | 40-70 | Ceftriaxone (0.1 µM) |
Study 1: Inhibition of FLT3 Mutations
A study published in Nature highlighted the effectiveness of this compound in inhibiting FLT3 mutations in AML cell lines. The research demonstrated that the compound selectively inhibited the proliferation of cells with FLT3 mutations while sparing normal hematopoietic cells .
Study 2: Antibacterial Screening
In another study examining various derivatives, the compound showed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested for their MIC values, revealing significant antibacterial activity compared to standard antibiotics .
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(19)12-14(15)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPARZLCEQFCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














